molecular formula C5H2BrIN2O2 B13678736 3-Bromo-2-iodo-5-nitropyridine

3-Bromo-2-iodo-5-nitropyridine

Cat. No.: B13678736
M. Wt: 328.89 g/mol
InChI Key: ZDIOXNCJOHNQAT-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-5-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2BrIN2O2 and a molecular weight of 328.89 g/mol It is characterized by the presence of bromine, iodine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodo-5-nitropyridine typically involves halogenation and nitration reactions. One common method involves the bromination of 2-iodo-5-nitropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodo-5-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

    Reduction Reactions: The major product is 3-amino-2-iodo-5-nitropyridine.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

3-Bromo-2-iodo-5-nitropyridine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-iodo-5-nitropyridine is unique due to the presence of both bromine and iodine atoms, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C5H2BrIN2O2

Molecular Weight

328.89 g/mol

IUPAC Name

3-bromo-2-iodo-5-nitropyridine

InChI

InChI=1S/C5H2BrIN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H

InChI Key

ZDIOXNCJOHNQAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)I)[N+](=O)[O-]

Origin of Product

United States

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